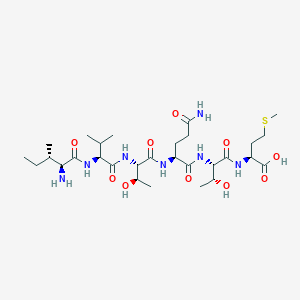
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine is a complex peptide compound composed of six amino acids: L-isoleucine, L-valine, L-threonine, L-glutamine, L-threonine, and L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. Additionally, biotechnological methods, such as recombinant DNA technology, can be used to produce peptides in microbial systems, offering scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine from methionine sulfoxide.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-serine: Similar structure but with serine instead of methionine.
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-alanine: Alanine replaces methionine, altering the peptide’s properties.
Uniqueness
L-Isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl-L-methionine is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, providing a dynamic aspect to the peptide’s functionality. This makes it particularly useful in studies involving oxidative stress and redox biology.
Properties
CAS No. |
918424-48-3 |
|---|---|
Molecular Formula |
C29H53N7O10S |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H53N7O10S/c1-8-14(4)20(31)25(41)34-21(13(2)3)26(42)36-23(16(6)38)27(43)32-17(9-10-19(30)39)24(40)35-22(15(5)37)28(44)33-18(29(45)46)11-12-47-7/h13-18,20-23,37-38H,8-12,31H2,1-7H3,(H2,30,39)(H,32,43)(H,33,44)(H,34,41)(H,35,40)(H,36,42)(H,45,46)/t14-,15+,16+,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
VWXQNGKWMOTQQG-MEPKJRJLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


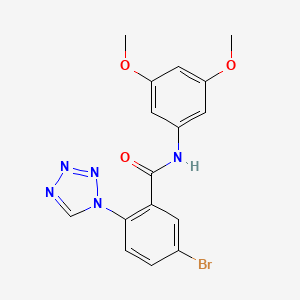
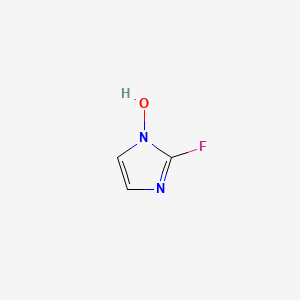
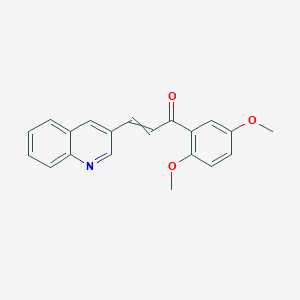
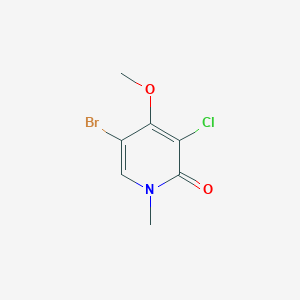
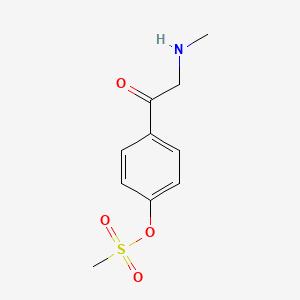
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
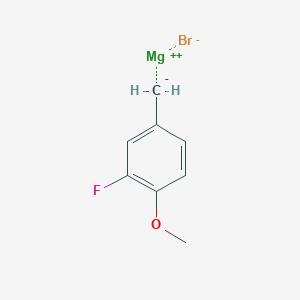
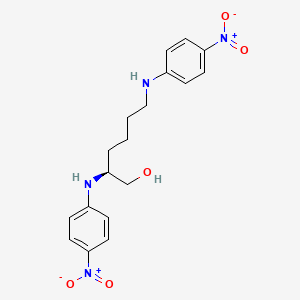
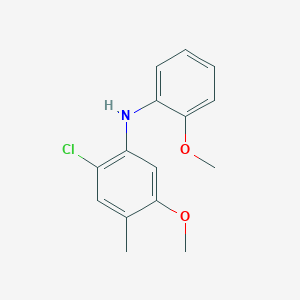
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
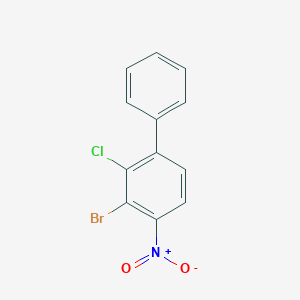
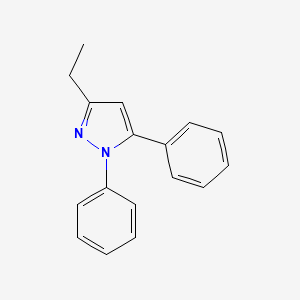
![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
